molecular formula C26H24ClN3O4S2 B11014589 3-chloro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11014589
M. Wt: 542.1 g/mol
InChI Key: BTMKSIXUUYKHPJ-UHFFFAOYSA-N
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Description

3-CHLORO-N-(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]SULFONYL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzothiophene core, a piperazine ring, and a sulfonyl group. Its molecular formula is C26H24ClN3O4S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]SULFONYL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This step involves the cyclization of a suitable precursor to form the benzothiophene ring.

    Introduction of the Chlorine Atom: Chlorination is carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group is added using sulfonyl chlorides under basic conditions.

    Final Coupling: The final step involves coupling the intermediate with the carboxamide group under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]SULFONYL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

3-CHLORO-N-(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]SULFONYL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]SULFONYL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE
  • 4-CHLOROBENZOPHENONE
  • 5-FLUORO-2-METHOXYBENZOIC ACID

Uniqueness

Compared to similar compounds, 3-CHLORO-N-(4-{[4-(2-METHOXYPHENYL)PIPERAZINO]SULFONYL}PHENYL)-1-BENZOTHIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C26H24ClN3O4S2

Molecular Weight

542.1 g/mol

IUPAC Name

3-chloro-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C26H24ClN3O4S2/c1-34-22-8-4-3-7-21(22)29-14-16-30(17-15-29)36(32,33)19-12-10-18(11-13-19)28-26(31)25-24(27)20-6-2-5-9-23(20)35-25/h2-13H,14-17H2,1H3,(H,28,31)

InChI Key

BTMKSIXUUYKHPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

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